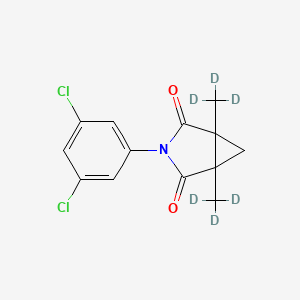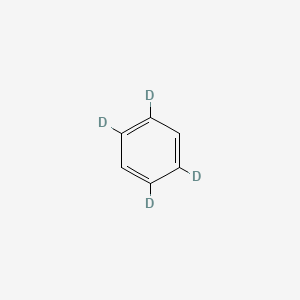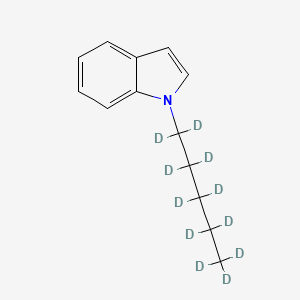![molecular formula C5H4ClN5S B13440075 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine CAS No. 1620842-89-8](/img/structure/B13440075.png)
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C5H4ClN5S and a molecular weight of 201.64 g/mol. This compound is known for its role as an intermediate in the synthesis of heteroaryl and heterocyclic compounds, particularly those that function as inhibitors of phosphoinositide 3-kinases (PI3K), which are used in the treatment of inflammatory and autoimmune disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the N-3 nitrogen atom of the heterocyclic system using reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Alkylation: Reagents like allyl bromide, bromoethane, and (2-acetoxyethoxy)methyl bromide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Alkylation Products: Alkylated derivatives at the N-3 position.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heteroaryl and heterocyclic compounds.
Biology: The compound is used in the development of inhibitors for PI3K, which play a role in cellular functions such as growth, proliferation, and survival.
Medicine: PI3K inhibitors derived from this compound are used in the treatment of inflammatory and autoimmune disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The primary mechanism of action of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors function by blocking the PI3K pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can reduce inflammation and modulate immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazolo-triazine backbone but with different functional groups.
5,7-Diamino[1,2,4]triazolo[1,5-a][1,3,5]triazine: Another derivative with amino groups at positions 5 and 7.
Uniqueness
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of PI3K inhibitors highlights its importance in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1620842-89-8 |
|---|---|
Molekularformel |
C5H4ClN5S |
Molekulargewicht |
201.64 g/mol |
IUPAC-Name |
7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5H4ClN5S/c1-12-5-9-3(6)11-4(10-5)7-2-8-11/h2H,1H3 |
InChI-Schlüssel |
CGLFNOLZRXFWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=NC=NN2C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



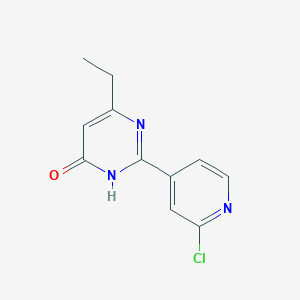
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
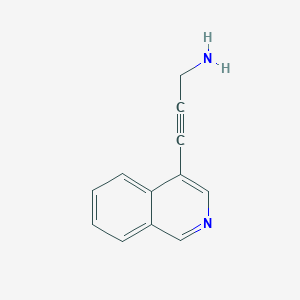
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
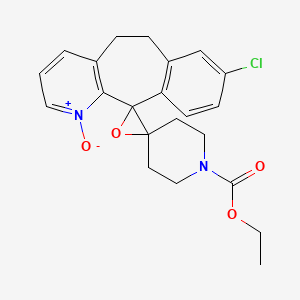
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
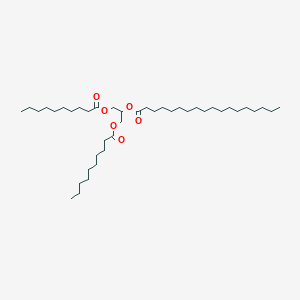
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
